molecular formula C10H15NO2 B3282673 4-(2-Furyl)-4-hydroxy-1-methylpiperidine CAS No. 75446-48-9

4-(2-Furyl)-4-hydroxy-1-methylpiperidine

Cat. No. B3282673
CAS RN: 75446-48-9
M. Wt: 181.23 g/mol
InChI Key: CHNQBJWZPBIKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Furyl)-4-hydroxy-1-methylpiperidine, also known as FMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FMP is a piperidine derivative that is commonly used as a building block in the synthesis of various drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-4-hydroxy-1-methylpiperidine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
4-(2-Furyl)-4-hydroxy-1-methylpiperidine has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. 4-(2-Furyl)-4-hydroxy-1-methylpiperidine has also been shown to increase the levels of GABA, which is a neurotransmitter that has inhibitory effects on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Furyl)-4-hydroxy-1-methylpiperidine in lab experiments is its high purity and stability. 4-(2-Furyl)-4-hydroxy-1-methylpiperidine is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-(2-Furyl)-4-hydroxy-1-methylpiperidine in lab experiments is its potential toxicity. 4-(2-Furyl)-4-hydroxy-1-methylpiperidine has been shown to have toxic effects on the liver and kidneys, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(2-Furyl)-4-hydroxy-1-methylpiperidine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as an analgesic and anxiolytic agent. Further research is needed to fully understand the mechanism of action of 4-(2-Furyl)-4-hydroxy-1-methylpiperidine and its potential therapeutic applications.

Scientific Research Applications

4-(2-Furyl)-4-hydroxy-1-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties. 4-(2-Furyl)-4-hydroxy-1-methylpiperidine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

4-(furan-2-yl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNQBJWZPBIKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)-1-methylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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